N-(2-tert-butylphenyl)cyclopentanecarboxamide
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Overview
Description
N-(2-tert-butylphenyl)cyclopentanecarboxamide is an organic compound characterized by the presence of a cyclopentanecarboxamide group attached to a 2-tert-butylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)cyclopentanecarboxamide can be achieved through several methods. One common approach involves the reaction of 2-tert-butylphenylamine with cyclopentanecarboxylic acid. The reaction typically requires a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond .
Another method involves the Ritter reaction, where 2-tert-butylphenylamine reacts with cyclopentanecarboxylic acid in the presence of a strong acid catalyst such as sulfuric acid or trifluoroacetic acid . This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Cu(OTf)2 can enhance the efficiency of the reaction, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, alcohols, and amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
N-(2-tert-butylphenyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its amide functionality.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active site residues, stabilizing the compound within the binding pocket. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-tert-butylbenzamide: Similar structure but with a benzene ring instead of a cyclopentane ring.
N-tert-butylcyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-tert-butylphenylacetamide: Similar structure but with an acetamide group instead of a cyclopentanecarboxamide group.
Uniqueness
N-(2-tert-butylphenyl)cyclopentanecarboxamide is unique due to the presence of both a cyclopentanecarboxamide group and a 2-tert-butylphenyl moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(2-tert-butylphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-16(2,3)13-10-6-7-11-14(13)17-15(18)12-8-4-5-9-12/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHCWSMNBUURFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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